molecular formula C22H35N3O B10856471 (S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine

(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine

Cat. No.: B10856471
M. Wt: 357.5 g/mol
InChI Key: HZXIZNJXULSKCI-IBGZPJMESA-N
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Description

SLB1122168 is a chemical compound known for its role as an inhibitor of the sphingosine-1-phosphate transporter spinster homolog 2 (Spns2)The formal name of SLB1122168 is (S)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine, monohydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLB1122168 involves several steps, starting with the preparation of the benzo[d]oxazole core. The key steps include:

    Formation of the benzo[d]oxazole ring: This is typically achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the decyl chain: This step involves the alkylation of the benzo[d]oxazole ring with a decyl halide under basic conditions.

    Attachment of the pyrrolidin-3-ylmethyl group: This is done through a nucleophilic substitution reaction, where the benzo[d]oxazole derivative reacts with a pyrrolidin-3-ylmethyl halide.

Industrial Production Methods

Industrial production of SLB1122168 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Chemical Reactions Analysis

Types of Reactions

SLB1122168 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the pyrrolidin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

SLB1122168 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the function of the sphingosine-1-phosphate transporter spinster homolog 2.

    Biology: Employed in research on lymphocyte trafficking and immune response modulation.

    Medicine: Investigated for its potential therapeutic applications in diseases involving immune system dysregulation, such as autoimmune diseases.

    Industry: Utilized in the development of new drugs targeting the sphingosine-1-phosphate pathway

Mechanism of Action

SLB1122168 exerts its effects by inhibiting the sphingosine-1-phosphate transporter spinster homolog 2. This inhibition leads to a decrease in the number of circulating lymphocytes without affecting plasma sphingosine-1-phosphate levels. The molecular target of SLB1122168 is the sphingosine-1-phosphate transporter spinster homolog 2, and the pathway involved is the sphingosine-1-phosphate signaling pathway .

Comparison with Similar Compounds

SLB1122168 can be compared with other inhibitors of the sphingosine-1-phosphate transporter spinster homolog 2, such as:

    FTY720 (Fingolimod): Another well-known inhibitor of the sphingosine-1-phosphate pathway, used in the treatment of multiple sclerosis.

    SEW2871: A selective agonist of the sphingosine-1-phosphate receptor 1.

Uniqueness

SLB1122168 is unique in its specific inhibition of the sphingosine-1-phosphate transporter spinster homolog 2, which distinguishes it from other compounds that target different components of the sphingosine-1-phosphate pathway .

Properties

Molecular Formula

C22H35N3O

Molecular Weight

357.5 g/mol

IUPAC Name

6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C22H35N3O/c1-2-3-4-5-6-7-8-9-10-18-11-12-20-21(15-18)26-22(25-20)24-17-19-13-14-23-16-19/h11-12,15,19,23H,2-10,13-14,16-17H2,1H3,(H,24,25)/t19-/m0/s1

InChI Key

HZXIZNJXULSKCI-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NC[C@H]3CCNC3

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NCC3CCNC3

Origin of Product

United States

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